Adipic dihydrazide

Vue d'ensemble

Description

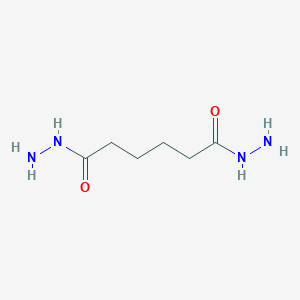

Adipic dihydrazide, also known as hexanedihydrazide, is a chemical compound with the molecular formula C₆H₁₄N₄O₂. It is a white crystalline solid that is soluble in water. This compound is primarily used as a cross-linking agent in water-based emulsions and as a hardener for certain epoxy resins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adipic dihydrazide is synthesized through the reaction of adipic acid with hydrazine hydrate. There are two main methods for its preparation:

One-step Method: This involves the direct reaction of adipic acid with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled to precipitate the product, which is filtered, washed, and dried.

Two-step Method: This method involves the esterification of adipic acid with methanol or ethanol to form adipic acid dimethyl or diethyl ester. The ester is then reacted with hydrazine hydrate to produce this compound.

Industrial Production Methods: In industrial settings, the one-step method is often preferred due to its simplicity and lower production costs. The reaction is typically carried out in a continuous reactor, and the product is purified through crystallization and filtration .

Analyse Des Réactions Chimiques

Adipic dihydrazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form adipic acid and nitrogen gas.

Reduction: It can be reduced to form hexanediamine.

Substitution: this compound reacts with aldehydes and ketones to form hydrazones, which are relatively stable compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: The reaction with aldehydes and ketones typically occurs under mild acidic or basic conditions.

Major Products:

Oxidation: Adipic acid and nitrogen gas.

Reduction: Hexanediamine.

Substitution: Hydrazones.

Applications De Recherche Scientifique

Cross-Linking Agent in Polymer Chemistry

Overview : ADH is primarily utilized as a cross-linking agent due to its ability to form stable networks with polymers. This property is particularly useful in enhancing the mechanical strength and thermal stability of polymeric materials.

Case Study : A study demonstrated that ADH effectively cross-linked polysaccharides, leading to improved structural integrity in hydrogels used for drug delivery systems. The cross-linking effect was evaluated through elemental analysis and Fourier Transform Infrared Spectroscopy (FTIR), confirming the formation of stable networks .

| Property | Before Cross-Linking | After Cross-Linking with ADH |

|---|---|---|

| Mechanical Strength | Low | High |

| Thermal Stability | Moderate | Enhanced |

| Swelling Ratio | High | Controlled |

Biomedical Applications

Drug Delivery Systems : ADH-modified polymers have gained attention for their potential in drug delivery applications. For instance, hyaluronic acid (HA) modified with ADH has shown promise as a carrier for systemic drug delivery due to its biocompatibility and biodegradability .

Case Study : Research on HA-ADH conjugates indicated that they could encapsulate therapeutic agents effectively, providing controlled release profiles suitable for treating chronic diseases .

Development of Bio-Nanocomposites

Overview : The integration of ADH into bio-nanocomposites has opened new avenues in biomedical engineering. These composites combine natural and synthetic polymers with nanoparticles to enhance their properties.

Application Example : Recent studies have reported the use of ADH in creating nanocarriers that facilitate targeted drug delivery while ensuring biocompatibility. These systems leverage the amphiphilic nature of polysaccharides modified with ADH, allowing for efficient drug loading and release mechanisms .

| Composite Type | Composition | Application Area |

|---|---|---|

| Hydrogel | ADH + Polysaccharides | Drug Delivery |

| Nanocomposite | ADH + Nanoparticles | Tissue Engineering |

Environmental Applications

ADH's role as a cross-linking agent extends to environmental applications, particularly in the formulation of water-based coatings. The increasing regulations on volatile organic compounds (VOCs) have driven research into waterborne systems where ADH can enhance the performance and durability of coatings without compromising environmental standards .

Synthesis Methodologies

The synthesis of this compound has evolved significantly, focusing on environmentally friendly methods that yield high purity products with minimal waste. Recent advancements include a one-step synthesis method using adipic acid and hydrazine hydrate under controlled conditions, achieving over 90% yield without generating hazardous by-products .

Mécanisme D'action

Adipic dihydrazide acts primarily as a cross-linking agent. Its mechanism of action involves the formation of hydrazone linkages with aldehyde or ketone groups. This reaction is facilitated by the nucleophilicity of the amine groups in this compound, which readily attack the carbonyl carbon of aldehydes or ketones, forming stable hydrazone bonds . This property is particularly useful in the stabilization of polymers and hydrogels .

Comparaison Avec Des Composés Similaires

Adipic dihydrazide is part of a family of dihydrazides, which includes:

Isophthalic dihydrazide: Used similarly as a cross-linking agent but has a different backbone structure.

Sebacic dihydrazide: Another cross-linking agent with a longer carbon chain.

Uniqueness: this compound is unique due to its balance of reactivity and stability. Its symmetrical structure and moderate solubility in water make it particularly effective in forming stable cross-linked networks in various applications .

Activité Biologique

Adipic dihydrazide (ADH) is a versatile compound derived from adipic acid, primarily recognized for its applications in biomedicine and materials science. This article explores the biological activity of ADH, highlighting its role in tissue engineering, drug delivery systems, and its interactions with various biological entities.

ADH is a white crystalline powder with a high melting point, synthesized through the reaction of adipic acid with hydrazine. Its structure allows it to function as a crosslinker in various polymeric materials, enhancing their mechanical and biological properties.

1. Tissue Engineering

ADH has gained attention in tissue engineering due to its ability to modify hydrogels, particularly those based on hyaluronic acid (HA). Research indicates that ADH-modified HA hydrogels exhibit improved mechanical properties and biocompatibility, making them suitable for cell culture and tissue regeneration applications.

- Case Study: HA/ADH Hydrogel

A study demonstrated that HA/ADH hydrogels support the growth and differentiation of preadipocytes, essential for adipose tissue regeneration. The hydrogel mimics the mechanical properties of native adipose tissue, facilitating effective cell delivery and proliferation .

2. Drug Delivery Systems

ADH is utilized in developing drug delivery systems due to its ability to form stable hydrogels that can encapsulate therapeutic agents. For instance, vancomycin-loaded HA/ADH hydrogels have shown promising results in antimicrobial activity and controlled drug release .

- Table 1: Properties of ADH-Modified Hydrogels

| Property | Value |

|---|---|

| Swelling Ratio | Increased with ADH modification |

| Mechanical Strength | Comparable to native tissue |

| Drug Release Rate | Controlled over time |

| Biocompatibility | High |

3. Cell Microcarriers

Research has explored the use of ADH in creating microcarriers for cell therapy. Oxi-HA/ADH microcarriers have demonstrated enhanced cell adhesion and proliferation compared to traditional hydrogels, indicating their potential for applications in regenerative medicine .

The biological activity of ADH can be attributed to several mechanisms:

- Crosslinking : ADH facilitates the formation of stable networks within hydrogels, improving their structural integrity and resistance to degradation.

- Cell Interaction : The presence of ADH enhances the interaction between cells and the hydrogel matrix, promoting cell adhesion and growth.

- Controlled Release : ADH-modified systems allow for the controlled release of encapsulated drugs or growth factors, which is crucial for therapeutic efficacy.

Safety and Regulatory Considerations

The European Food Safety Authority (EFSA) has assessed the safety of ADH when used as a crosslinker in food contact materials, concluding no significant risk when used appropriately . This regulatory backing supports its continued use in biomedical applications.

Propriétés

IUPAC Name |

hexanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVAQQYNSHJXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NN)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044361 | |

| Record name | Hexanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals | |

| Record name | Hexanedioic acid, 1,6-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1071-93-8 | |

| Record name | Adipic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPIC ACID DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK98I9YW5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.